molecular formula C10H12BrNO B2530001 3-bromo-N-(2-methylphenyl)propanamide CAS No. 849761-87-1

3-bromo-N-(2-methylphenyl)propanamide

Cat. No.: B2530001
CAS No.: 849761-87-1
M. Wt: 242.116
InChI Key: UMJLYDOJIZASSO-UHFFFAOYSA-N
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Description

3-bromo-N-(2-methylphenyl)propanamide is a chemical compound with the molecular formula C10H12BrNO and a molecular weight of 242.116 g/mol. This compound is used in various scientific experiments and has applications in different fields such as chemistry, biology, and industry.

Scientific Research Applications

3-bromo-N-(2-methylphenyl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biochemical pathways and interactions.

    Medicine: Investigated for potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-methylphenyl)propanamide typically involves the bromination of N-(2-methylphenyl)propanamide. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction parameters to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the production rate and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-methylphenyl)propanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the reagent used.

    Oxidation: Formation of carboxylic acids or other oxidized products.

    Reduction: Formation of amines or other reduced products.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The bromine atom and the amide group play crucial roles in its reactivity and interactions with other molecules . The compound can form hydrogen bonds and engage in various chemical reactions, influencing its biological and chemical activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(3-methylphenyl)propanamide
  • N-(3-bromo-2-methylphenyl)propanamide
  • 2-bromo-N-(2-methylphenyl)propanamide

Uniqueness

3-bromo-N-(2-methylphenyl)propanamide is unique due to its specific substitution pattern and the presence of the bromine atom at the 3-position. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-bromo-N-(2-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-8-4-2-3-5-9(8)12-10(13)6-7-11/h2-5H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJLYDOJIZASSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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